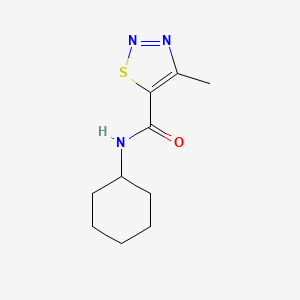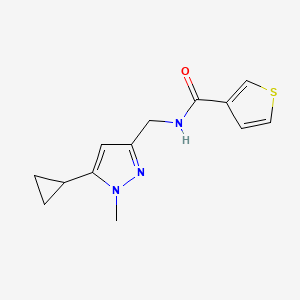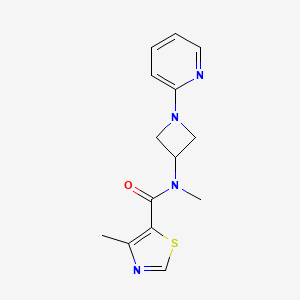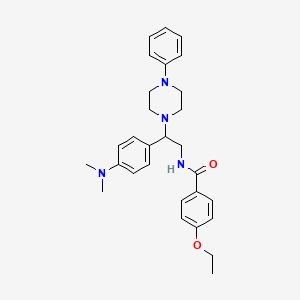![molecular formula C19H18ClN3O4 B2489185 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea CAS No. 894030-64-9](/img/structure/B2489185.png)
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of urea derivatives involves reactions between different carbamidophosphoric acid dichlorides and hexachlorophene in the presence of triethylamine in dry toluene, as well as reactions between amino-substituted thiazoles and dichloro-isocyanatobenzene. These processes typically result in compounds that exhibit antimicrobial activity and have potential applications in the development of new materials or drugs (Haranath et al., 2004).
Molecular Structure Analysis
The molecular structure of urea derivatives, including the title compound, often features planar scaffolds due to intramolecular hydrogen bonding. Crystallographic studies provide insights into their geometric configurations, which can include triclinic space groups and specific bond angles that influence their chemical reactivity and physical properties (Xin-jian Song et al., 2008).
Chemical Reactions and Properties
Urea derivatives engage in various chemical reactions, including rearrangements involving oxide ion transfer, which result in different isomers. These reactions are sensitive to the reaction conditions and solvents used, and they can significantly affect the compounds' biological activities and physical properties (Spitsyn & Vdovichenko, 2006).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting point, and crystal structure, are closely linked to their molecular structure. The presence of intramolecular hydrogen bonds and π-π stacking interactions contributes to the stability and crystallinity of these compounds, which in turn influences their physical state and behavior under different conditions (Li Zhong et al., 1998).
Chemical Properties Analysis
The chemical properties of urea derivatives, including reactivity, acidity, and basicity, are determined by their functional groups and molecular structure. Studies on these compounds' synthesis, reactions, and potential biological activities highlight the importance of the urea moiety and substituent groups in determining their overall chemical behavior and potential applications in various fields (Xiao-Xiao Xie et al., 2015).
科学的研究の応用
Synthesis and Biological Activities
- Antitumor and Antimicrobial Activities : Urea derivatives have been synthesized for various purposes, including antitumor and antimicrobial activities. For instance, novel thiazolyl urea derivatives exhibited promising antitumor activities, highlighting the potential of urea derivatives in cancer research (Ling et al., 2008). Similarly, certain dibenzo dioxaphosphocin-6-yl ureas showed good antimicrobial activity (Haranath et al., 2004), suggesting the compound's potential in combating microbial infections.
Insecticidal Applications
- Inhibition of Cuticle Deposition : Research on benzoylphenyl urea insecticides reveals their novel mode of action by interfering with cuticle deposition in insects, leading to failure in moulting or pupation (Mulder & Gijswijt, 1973). This suggests potential applications of related urea compounds in developing new classes of insecticides.
Anticancer Agents
- Antiproliferative Effects : Diaryl urea derivatives have been studied for their antiproliferative effects against various cancer cell lines, with some compounds showing significant effects comparable to known anticancer agents (Feng et al., 2020). This indicates the compound's potential application in cancer therapy.
Inhibition of Chitin Synthesis
- Insecticidal Effect via Chitin Synthesis Inhibition : The insecticidal effect of certain urea derivatives, such as diflubenzuron, is explained by their ability to inhibit chitin synthesis in insect larvae, pointing to a specific biochemical target for pest control strategies (Deul et al., 1978).
特性
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c20-12-1-4-15(5-2-12)23-11-14(10-18(23)24)22-19(25)21-13-3-6-16-17(9-13)27-8-7-26-16/h1-6,9,14H,7-8,10-11H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBGKVQOGDBHRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2489102.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-morpholinopropanamide](/img/structure/B2489105.png)



![6-methyl-2-((2-oxo-2-phenylethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2489111.png)
![[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid](/img/structure/B2489112.png)
![7-(4-methoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2489113.png)

![(NE)-N-[4-chloro-5-formyl-3-(2-methoxyphenyl)-1,3-thiazol-2-ylidene]-4-ethoxybenzenesulfonamide](/img/structure/B2489118.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2489122.png)
![8-(4-methoxyphenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2489125.png)